molecular formula C7H10N4O B8510567 6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine

6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine

Cat. No.: B8510567
M. Wt: 166.18 g/mol
InChI Key: KZXHPPKZGVDUFV-UHFFFAOYSA-N
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Description

6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

6-(1-ethoxyethenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C7H10N4O/c1-3-12-5(2)6-4-9-7(8)11-10-6/h4H,2-3H2,1H3,(H2,8,9,11)

InChI Key

KZXHPPKZGVDUFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=C(N=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-bromo-1,2,4-triazin-3-amine (780 mg, 4.46 mmol) in N,N-dimethylformamide (50 mL) was treated with tetrakis(triphenylphosphine)palladium (0) (258 mg, 0.22 mmol), N,N-diisopropylethyl amine (2284 mg, 11.14 mmol), lithium chloride (661 mg, 15.6 mmol), and vinyltri-n-butyltin (2093 mg, 5.79 mmol), and the reaction was heated at 120° C. for 2 h. The reaction mixture was cooled to room temperature and concentrated the solvent in vacuo. The residue was diluted with dichloromethane and washed with aqueous KF solution. The crude product was purified by flash chromatography in silica gel eluting with a ethyl acetate/hexane gradient to afford 380 mg (51%) of the title compound as a yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 8.48 (s, 1H), 5.41-5.39 (m, 3H), 4.36 (s, 1H), 3.98 (q, 2H), 1.43 (t, 2H).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
2284 mg
Type
reactant
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
2093 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
258 mg
Type
catalyst
Reaction Step One
Yield
51%

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